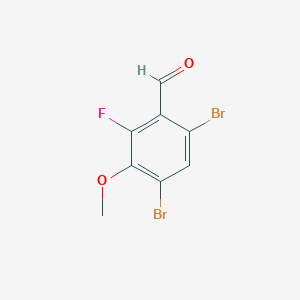

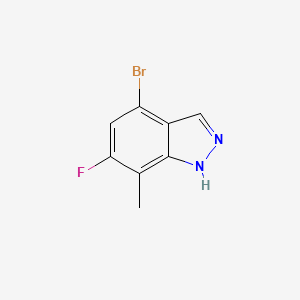

4-Bromo-6-fluoro-7-methyl-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

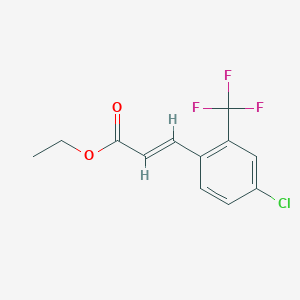

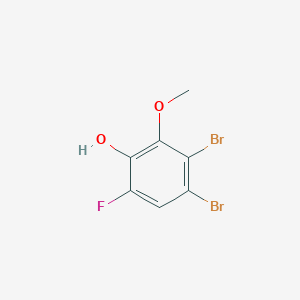

4-Bromo-6-fluoro-7-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 . It is a solid substance that is stored at temperatures between 2-8°C . This compound is used in the preparation of PI3 kinase inhibitors .

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-fluoro-7-methyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .Physical And Chemical Properties Analysis

4-Bromo-6-fluoro-7-methyl-1H-indazole is a solid substance with a molecular weight of 229.05 . It is stored at temperatures between 2-8°C .科学的研究の応用

Anticancer Applications

Indazole derivatives have been used in the treatment of cancer . They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new anticancer drugs.

Antidepressant Applications

Indazole compounds have also been used as antidepressants . They can help in the treatment of depression by balancing chemicals in the brain that affect mood and emotions.

Anti-inflammatory Applications

Indazole derivatives have been found to have anti-inflammatory properties . They can help reduce inflammation and could be used in the treatment of conditions such as arthritis and other inflammatory diseases.

Antibacterial Applications

Indazole compounds have been used as antibacterial agents . They can help in the treatment of bacterial infections by inhibiting the growth of bacteria.

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from replicating and can be used in the treatment of HIV/AIDS.

Serotonin Receptor Antagonists

Indazole derivatives have been used as serotonin receptor antagonists . They can help in the treatment of conditions such as depression, anxiety, and migraine headaches by blocking the action of serotonin in the brain.

Kinase Inhibitor for Cancer Treatment

It has been found that indazole derivatives can be used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .

Safety and Hazards

The safety information for 4-Bromo-6-fluoro-7-methyl-1H-indazole indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to denote its hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

作用機序

Target of Action

The primary target of 4-Bromo-6-fluoro-7-methyl-1H-indazole is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

It is known to inhibit the activity of pi3k, thereby disrupting the pi3k/akt signaling pathway . This disruption can lead to decreased cell proliferation and increased apoptosis, which is particularly beneficial in the treatment of cancers.

Biochemical Pathways

The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of Akt, a key player in promoting cell survival and growth. This results in the inhibition of these processes, leading to decreased tumor growth and proliferation.

Result of Action

The inhibition of the PI3K/Akt pathway by 4-Bromo-6-fluoro-7-methyl-1H-indazole leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease.

特性

IUPAC Name |

4-bromo-6-fluoro-7-methyl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-7(10)2-6(9)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNLUVZAWFWMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1F)Br)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoro-7-methyl-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)